

solubility of O-Ethylisourea hydrochloride in water

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Compound of Interest

Compound Name: *O-Ethylisourea hydrochloride*

Cat. No.: *B1590001*

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An In-depth Technical Guide to the Aqueous Solubility of **O-Ethylisourea Hydrochloride**

Introduction

O-Ethylisourea hydrochloride (CAS No: 31407-74-6) is a reactive chemical intermediate utilized in various synthetic pathways, notably in the pharmaceutical and agrochemical industries.^[1] As with any compound intended for use in biological systems or aqueous-phase reactions, its solubility in water is a critical physicochemical parameter. Aqueous solubility influences reaction kinetics, bioavailability, formulation strategies, and purification processes.^[2] A thorough understanding of a compound's solubility profile is therefore a prerequisite for efficient process development and successful application.^[3]

This technical guide provides a comprehensive overview of the aqueous solubility of **O-Ethylisourea hydrochloride**. It consolidates available data, discusses the theoretical underpinnings of its solubility based on its molecular structure, and presents a robust, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in aqueous media.

Physicochemical Properties of O-Ethylisourea Hydrochloride

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics. **O-Ethylisourea hydrochloride** is a white to off-white crystalline powder.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	31407-74-6	[1],[4]
Molecular Formula	C ₃ H ₉ CIN ₂ O	[1]
Molecular Weight	124.57 g/mol	[4],[5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	99-101 °C	[4]
Storage Temperature	2-8°C, under inert gas	[4]

The structure contains an isourea functional group, which is protonated and stabilized as a hydrochloride salt. This salt form is a primary determinant of its interaction with polar solvents like water.

Aqueous Solubility Profile Qualitative Assessment

Multiple chemical data repositories describe **O-Ethylisourea hydrochloride** as being "soluble in water".^[1] This is expected, given its nature as a hydrochloride salt. The presence of a formal positive charge on the isourea moiety, along with hydrogen bond donors (N-H groups) and acceptors (oxygen and nitrogen atoms), facilitates strong dipole-dipole and ion-dipole interactions with water molecules.^[1] Its structural analog, O-Methylisourea hydrochloride, is also documented as being soluble in water, further supporting this assessment.^{[6][7]}

Quantitative Data

As of the date of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at a defined temperature) for **O-Ethylisourea hydrochloride** is not readily available in the public domain. Chemical supplier databases often list its solubility as "N/A" (Not Available), indicating that it has not been formally reported or is not a standard quality control parameter.^[4] The absence of

this data necessitates experimental determination for any application requiring precise concentration control.

Factors Influencing Solubility

The solubility of **O-Ethylisourea hydrochloride** in an aqueous system is not a fixed value but is influenced by several environmental factors.

- Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic. However, the exact temperature dependence for this compound must be determined empirically.
- pH: As a hydrochloride salt of a weak base, the solubility of **O-Ethylisourea hydrochloride** is highly dependent on pH. In acidic to neutral solutions, it exists in its protonated, ionized form, which is highly water-soluble. As the pH increases into the alkaline range, the isourea moiety will be deprotonated to the free base. This neutral form is expected to be significantly less polar and thus less soluble, potentially leading to precipitation. The solubility of an ionizable compound is lowest in the pH range where it is completely unionized.^[8]
- Common Ion Effect: The presence of a high concentration of chloride ions from other sources (e.g., in a brine solution or concentrated HCl) could slightly decrease its solubility, although this effect is typically minor for highly soluble salts.
- Hydrolytic Stability: Isoureas can be susceptible to hydrolysis, breaking down into the corresponding alcohol (ethanol) and urea, particularly under strong acidic or basic conditions and elevated temperatures.^[9] This degradation would affect the measurement of equilibrium solubility, as the concentration of the parent compound would decrease over time.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, the thermodynamic (or equilibrium) solubility is the most relevant value. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature and pressure.^[8] The shake-flask method, originally described by Higuchi and Connors, remains the "gold standard" for its determination due to its reliability.^[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation from the solution. The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solute concentration.

Recommended Protocol: Shake-Flask Method

This protocol provides a robust framework for determining the aqueous solubility of **O-Ethylisourea hydrochloride**.

Materials & Equipment:

- **O-Ethylisourea hydrochloride** (solid)
- Deionized water (or buffer of desired pH)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PVDF or PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
- Volumetric flasks and pipettes

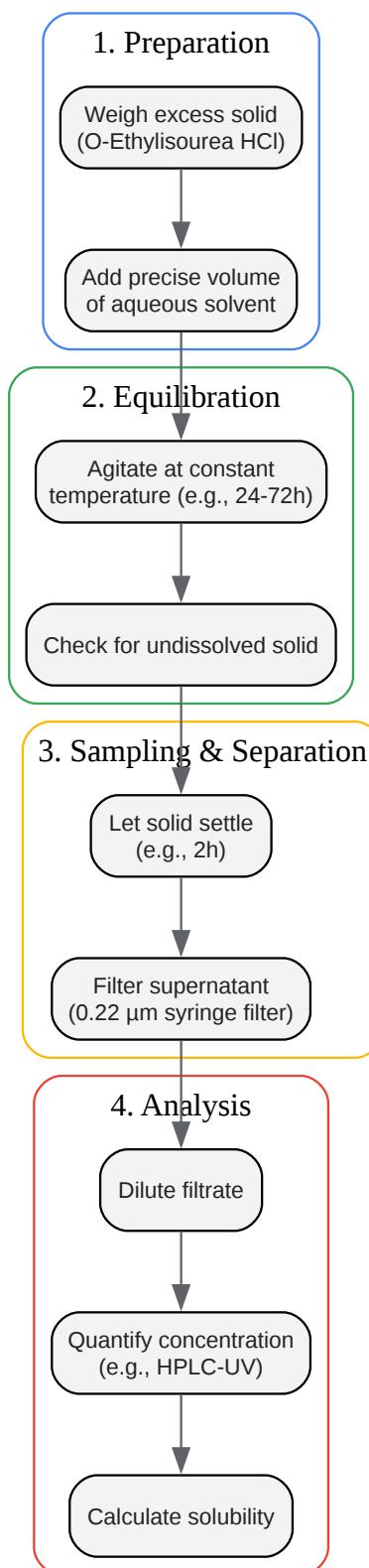
Step-by-Step Methodology:

- Preparation: Add an excess amount of **O-Ethylisourea hydrochloride** to a glass vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment. A starting point could be 20-50 mg of solid per 1 mL of solvent.

- Solvent Addition: Accurately add a known volume of the aqueous solvent (e.g., purified water or a specific buffer) to the vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is preferable to ensure full equilibration.
 - Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
 - Causality Insight: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to a significant overestimation of solubility. The first few drops from the filter should be discarded to avoid errors from potential adsorption onto the filter membrane.
- Quantification:
 - Prepare a series of standard solutions of **O-Ethylisourea hydrochloride** of known concentrations and generate a calibration curve using a suitable analytical method like HPLC-UV.
 - Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
 - Calculate the original solubility value by multiplying the measured concentration by the dilution factor.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask protocol for determining thermodynamic solubility.



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Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

O-Ethylisourea hydrochloride is qualitatively described as a water-soluble compound, a property consistent with its structure as a hydrochloride salt.^[1] However, the lack of publicly available quantitative data underscores the necessity for experimental determination in any research or development context. The solubility is expected to be significantly influenced by pH and temperature. For accurate and reliable quantification, the shake-flask method is presented as the gold standard protocol. By following a rigorous experimental design that ensures equilibrium and employs a validated analytical technique, researchers can confidently establish the aqueous solubility of **O-Ethylisourea hydrochloride**, enabling its effective and predictable use in further applications.

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